4-chloro-7-methyl-1H-indole-6-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-7-methyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLAPFXOIDOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1C#N)Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267871 | |
| Record name | 4-Chloro-7-methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-04-3 | |
| Record name | 4-Chloro-7-methyl-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-chloro-7-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-nitrobenzaldehyde with malononitrile in the presence of a base can lead to the formation of the desired indole derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-chloro-7-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-7-methyl-1H-indole-6-carbonitrile has been investigated for its potential therapeutic properties:
-
Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and reactive oxygen species generation.
Cell Line IC50 (µM) MCF-7 5.0 HCT116 3.5 -
Antimicrobial Properties : The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria:
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12.5 µg/mL Escherichia coli 25 µg/mL
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit nitric oxide synthase, leading to reduced nitric oxide production in inflammatory conditions.
Chemical Synthesis
As a building block, this compound is utilized in synthesizing more complex molecules. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert the cyano group to an amine group.
- Substitution : The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Case Study on Cancer Treatment
A study evaluated a series of indole derivatives for anticancer properties, revealing that substitutions at positions 4 and 7 significantly enhanced potency against various cancer types. Compounds with a chloro group at position 4 demonstrated improved binding affinity to target proteins involved in cancer progression.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of indole derivatives, demonstrating that modifications at the carbonitrile position could enhance activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares key structural and functional attributes of 4-chloro-7-methyl-1H-indole-6-carbonitrile with analogs:
Key Observations :
- Positional Effects : The chloro group at position 4 in the target compound may hinder electrophilic substitution compared to 7-chloro analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), where the chloro group is meta to the nitrogen .
- Carbonitrile vs. Carboxylic Acid : The carbonitrile group at position 6 (target compound) reduces solubility in polar solvents compared to the carboxylic acid group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid .
Physicochemical and Spectral Data
- Melting Points: Indole derivatives with electron-withdrawing groups (e.g., CN, Cl) exhibit higher melting points. For example, 7-chloro-3-methyl-1H-indole-2-carboxylic acid has a reported decomposition point >200°C , while carbonitriles like 6-cyanoindole melt at ~190°C .
- IR Spectroscopy: The carbonitrile group in the target compound shows a characteristic C≡N stretch at ~2200 cm⁻¹, consistent with analogs such as 2-amino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (2204 cm⁻¹) .
- Solubility : The methyl and chloro groups in the target compound reduce aqueous solubility compared to hydroxylated analogs (e.g., 5-hydroxy-4H-chromene derivatives in ) .
Biological Activity
4-Chloro-7-methyl-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8ClN
- Molecular Weight : 191.63 g/mol
- IUPAC Name : this compound
The presence of the chloro and cyano groups in its structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro group enhances lipophilicity, facilitating cell membrane penetration, while the carbonitrile group can participate in hydrogen bonding and nucleophilic attack, influencing enzyme activity and receptor binding.
Anticancer Activity
Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from low micromolar to sub-micromolar concentrations, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT116 | 3.5 |
These findings suggest that the compound may induce apoptosis through mechanisms such as caspase activation and ROS generation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit nitric oxide synthase (iNOS), leading to reduced nitric oxide production in inflammatory conditions. This activity is critical for managing chronic inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:
- Case Study on Cancer Treatment : A study evaluated a series of indole derivatives for their anticancer properties, revealing that substitutions at positions 4 and 7 significantly enhanced potency against various cancer types. The findings indicated that compounds with a chloro group at position 4 had improved binding affinity to target proteins involved in cancer progression .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of indole derivatives, demonstrating that modifications at the carbonitrile position could enhance activity against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for 4-chloro-7-methyl-1H-indole-6-carbonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted indole precursors. A common approach includes:
- Cyano Group Introduction: Nitrile functionalization via nucleophilic substitution or cyanation reactions under palladium catalysis.
- Substituent Positioning: Chloro and methyl groups are introduced using halogenation (e.g., Cl₂ or SOCl₂) and alkylation agents (e.g., methyl iodide) at specific positions guided by directing groups.
- Optimization: Reaction temperature (80–120°C), solvent polarity (DMF or DCM), and catalyst loading (e.g., Pd(PPh₃)₄) significantly affect yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Data Table:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ↑↑ (optimal 100°C) |
| Catalyst (Pd) | 5–10 mol% | ↑↑ (10 mol%) |
| Solvent | DMF > DCM | ↑ (DMF preferred) |
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- IR: A sharp peak near 2200–2250 cm⁻¹ confirms the nitrile group (C≡N) .
- NMR: ¹H NMR shows aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR distinguishes nitrile carbons (δ 115–120 ppm) .
- LCMS: Molecular ion peak [M]⁻ matches the molecular weight (e.g., m/z 205 for C₁₀H₇ClN₂).
- Crystallography: Use SHELX software for structure refinement. Key steps:
Advanced Research Questions
Q. What are the common challenges in interpreting NMR and LCMS data for halogenated indole derivatives, and how can contradictions be resolved?
Methodological Answer:
- Challenges:
- Signal splitting due to coupling with adjacent substituents (e.g., Cl and CH₃).
- Overlapping peaks in aromatic regions (δ 6.5–8.0 ppm).
- LCMS fragmentation patterns misassigned due to similar m/z ratios.
- Resolution Strategies:
Q. What advanced computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for Cl substitution.
- Electrostatic Potential Maps: Identify electron-deficient sites (e.g., C-4 Cl) prone to nucleophilic attack.
- MD Simulations: Assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
Q. How does the introduction of chloro and methyl substituents influence the electronic properties and reactivity of the indole core?
Methodological Answer:
- Electronic Effects:
- Cl (Electron-withdrawing): Reduces electron density at C-4, enhancing susceptibility to nucleophilic substitution.
- CH₃ (Electron-donating): Increases electron density at C-7, stabilizing radical intermediates in cross-coupling reactions.
- Reactivity Trends:
Q. What safety protocols are critical for handling nitrile-containing indole derivatives during synthesis?
Methodological Answer:
- Prevent Exposure: Use fume hoods, gloves (nitrile), and eye protection. Avoid skin contact with nitriles, which can release toxic HCN upon decomposition.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Spill Management: Neutralize with NaHCO₃ and adsorb with vermiculite. Dispose as hazardous waste .
Q. How can researchers address discrepancies in crystallographic data refinement for halogenated indoles?
Methodological Answer:
- Disorder Handling: Split Cl/CH₃ sites into multiple positions with occupancy factors refined using SHELXL.
- Thermal Parameters: Apply anisotropic displacement parameters (ADPs) to model thermal motion accurately.
- Validation: Cross-check with Hirshfeld surfaces and residual density plots to ensure model robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
